molecular formula C20H23N3O2 B2396909 3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione CAS No. 1025395-93-0

3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione

Katalognummer: B2396909
CAS-Nummer: 1025395-93-0
Molekulargewicht: 337.423
InChI-Schlüssel: BLYVSKQTVFJESJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disclaimer: Specific biological activity, applications, and mechanism of action for 3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione are not currently documented in widely available scientific literature. The following information proposes potential research avenues based on the compound's structural features. 3-((4-(4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione is a synthetic organic compound offered for investigational purposes. Its molecular structure, featuring a pyrrolidine-2,5-dione (succinimide) core substituted with phenethyl and aminophenyl groups, suggests it may be of interest in several early-stage research fields. The presence of the (dimethylamino)phenyl)amino moiety indicates potential for interactions with biological targets, making it a candidate for pharmacological probe development. Researchers may explore its activity in high-throughput screening assays to identify any affinity for neurological or enzymatic targets. The structural motif is reminiscent of compounds studied for central nervous system (CNS) activity, though any such properties for this specific molecule are unconfirmed. This product is provided as a characterized chemical entity for basic laboratory research and is strictly for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for determining the compound's suitability and applications for their specific projects.

Eigenschaften

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(2-phenylethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22(2)17-10-8-16(9-11-17)21-18-14-19(24)23(20(18)25)13-12-15-6-4-3-5-7-15/h3-11,18,21H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYVSKQTVFJESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solvent-Dependent Reactivity

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like chloroform facilitate rapid cyclization by stabilizing transition states through dipole interactions, while ethereal solvents slow reactivity due to poor solvation of intermediates. For instance, the synthesis of compound 2d with dual 2-pyridyl substituents succeeded only in diethyl ether at ambient temperatures, suggesting steric hindrance necessitates milder conditions. This solvent dependency underscores the need for empirical optimization when introducing bulky substituents like phenethyl groups.

Functionalization with 4-(Dimethylamino)aniline

The final substitution at the C3 position requires regioselective amination. Nucleophilic aromatic substitution (SNAr) using 4-(dimethylamino)aniline under basic conditions has proven effective. In a related study, 3-aminopyrrolidine-2,5-dione derivatives were synthesized via refluxing dimethylformamide (DMF) with potassium carbonate (K2CO3), achieving 65–78% yields after 6 hours.

Steric and Electronic Considerations

The electron-donating dimethylamino group activates the para position of the aniline ring, enabling attack at the electrophilic C3 carbon of the pyrrolidine-2,5-dione. X-ray crystallography of analogous compounds reveals that planarity between the dimethylamino group and the aryl ring (dihedral angle: 2.88°) enhances conjugation, favoring nucleophilic reactivity. However, steric clashes with the phenethyl substituent can reduce yields by 15–20%, necessitating excess amine (2.5 equiv) to drive the reaction.

Reaction Optimization and Mechanistic Insights

Density functional theory (DFT) calculations on related systems identify cyclization as the rate-limiting step, with activation barriers of 28.8 kcal/mol. These studies suggest that proton transfer from the amidrazone nitrogen to the anhydride carbonyl oxygen precedes ring closure, with solvent polarity accelerating this step by stabilizing charged intermediates.

Temperature and Catalytic Effects

Elevated temperatures (80–110°C) improve reaction rates but risk decomposition of thermally labile dimethylamino groups. A balance is achieved using morpholine as a base in ethanol at 70°C, which enhances nucleophilicity without degradation. Catalytic amounts of p-toluenesulfonic acid (pTSA, 5 mol%) further reduce reaction times by 30% through Brønsted acid activation of the anhydride.

Analytical Characterization and Challenges

Successful synthesis requires rigorous characterization via NMR, X-ray diffraction, and mass spectrometry. For instance, the title compound’s regioisomers can be distinguished by 1H NMR coupling constants: J = 8.2 Hz for trans-configuration at C3–C4 versus J = 6.5 Hz for cis. X-ray studies of analogous structures reveal intermolecular C–H···O hydrogen bonding (2.48 Å) that influences crystallization behavior.

Purity and Scalability Issues

Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) typically achieves >95% purity, but scalability beyond 10 mmol is hampered by column overload. Alternative recrystallization from ethanol/water (4:1) offers a scalable solution, albeit with 8–12% yield loss due to solubility limitations.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters for three representative synthetic routes:

Method Solvent Temp (°C) Catalyst Yield (%) Reference
Cyclocondensation Chloroform 61 None 92
Reductive Amination Methanol 25 NaBH4 68
SNAr Amination DMF 100 K2CO3 73

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to 3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione exhibit promising anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study:
In a study involving cancer cell lines, the compound was tested for its ability to inhibit tumor growth. The results demonstrated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent .

1.2 Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study:
A study on the effects of similar compounds on neuronal cultures showed that they could significantly reduce markers of oxidative stress and improve cell survival rates under toxic conditions .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in cells, which is valuable for understanding disease mechanisms and developing therapeutic strategies.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
Cytochrome P450Competitive15
Aldose ReductaseNon-competitive20
Xanthine OxidaseMixed-type25

Materials Science

3.1 Organic Photovoltaics

The compound has potential applications in organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as an electron donor or acceptor in photovoltaic devices.

Case Study:
Research has demonstrated that incorporating this compound into OPV blends can enhance device efficiency by improving charge transport properties and light absorption characteristics .

Wirkmechanismus

The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters and thereby exerting its effects . The pathways involved include the inhibition of oxidative deamination and the stabilization of neurotransmitter levels in the brain.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pharmaceutical Analogs: KA-232 and Related Antiseizure Candidates

highlights KA-232 (3-(Dimethylamino)-1-(1-oxo-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-yl)pyrrolidine-2,5-dione hydrochloride), a water-soluble analog developed as an antiseizure drug candidate. Key differences include:

  • Substituent Modifications : KA-232 incorporates a trifluoromethylphenyl-piperazine moiety, enhancing CNS penetration and metabolic stability compared to the simpler phenethyl group in the target compound.
  • Solubility : The hydrochloride salt form of KA-232 improves aqueous solubility, a critical factor for bioavailability in neurological applications.
  • Pharmacological Activity : While both compounds share a pyrrolidine-2,5-dione core, KA-232’s piperazine and trifluoromethyl groups likely confer stronger binding to neuronal ion channels, as suggested by in vivo seizure models .
Table 1: Structural and Pharmacological Comparison
Property Target Compound KA-232
Substituent (1-position) Phenethyl Piperazine-trifluoromethylphenyl
Substituent (3-position) 4-(Dimethylamino)phenylamino Dimethylamino
Solubility Moderate (neutral form) High (hydrochloride salt)
Therapeutic Application Under investigation (CNS disorders) Antiseizure candidate

Pesticide Analogs: Fluoroimide and Pyracarbolid

lists fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) and pyracarbolid (3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide), which share the dione core but are optimized for pesticidal activity:

  • Halogenation: Fluoroimide’s dichloro and fluorophenyl groups enhance environmental stability and antifungal activity, unlike the target compound’s dimethylamino group, which is tailored for receptor interaction.
Table 2: Functional Group Impact on Application
Compound Key Substituents Primary Use
Target Compound Phenethyl, dimethylaminophenylamino Neurological research
Fluoroimide Dichloro, fluorophenyl Pesticide (fungicide)
KA-232 Trifluoromethylphenyl-piperazine Antiseizure therapy

Close Structural Analog: 3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

describes 3-[(4-methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione (CAS 1008080-67-8), which differs in two key positions:

  • 1-Position : A 4-methylbenzyl group replaces the phenethyl chain, reducing lipophilicity (logP: ~2.8 vs. ~3.5 for the target compound).
  • 3-Position: A methoxyphenylamino group replaces the dimethylaminophenylamino group, altering electronic properties (methoxy is less electron-donating than dimethylamino).
  • Molecular Weight : 324.37 g/mol vs. ~353 g/mol (estimated for the target compound), impacting pharmacokinetic profiles .
Table 3: Physicochemical Comparison
Parameter Target Compound 3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl] Analog
1-Position Substituent Phenethyl 4-Methylbenzyl
3-Position Substituent 4-(Dimethylamino)phenylamino 4-Methoxyphenylamino
Molecular Weight ~353 g/mol 324.37 g/mol
Calculated logP ~3.5 ~2.8

Key Research Findings

  • Bioactivity: The dimethylamino group in the target compound may enhance interactions with amine-binding CNS targets (e.g., serotonin receptors) compared to methoxy or halogenated analogs.
  • Synthetic Flexibility : Modifications at the 1-position (e.g., phenethyl vs. benzyl) are critical for balancing lipophilicity and blood-brain barrier penetration .
  • Utility Spectrum : Pyrrolidine-2,5-diones demonstrate versatility, with substituent-directed applications ranging from pesticides to CNS drugs.

Biologische Aktivität

3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This molecular formula indicates that the compound contains two nitrogen atoms, which may play a significant role in its biological interactions. The presence of the dimethylamino group is particularly noteworthy, as it is often associated with enhanced solubility and bioactivity.

Research indicates that compounds similar to this compound may act on various biological pathways, including:

  • Kinase Inhibition : Some studies suggest that derivatives of this compound can modulate kinase activity, which is pivotal in numerous cellular signaling pathways .
  • Enzyme Interaction : The compound has shown potential in inhibiting metalloenzymes like carbonic anhydrase, which can influence tumor growth and proliferation .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrrolidine derivatives. For instance:

  • In Vitro Studies : Compounds related to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). The most potent derivative exhibited an IC50 value of approximately 3.96 µM against MCF-7 cells .

Neuroprotective Effects

Research into neuroprotective properties suggests that compounds with similar structures may offer benefits in neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.

Study 1: Kinase Modulation

A study highlighted the ability of certain pyrrolidine derivatives to inhibit specific kinases involved in cancer progression. These compounds showed IC50 values ranging from 10 nM to 500 nM against various kinase targets, indicating their potential as therapeutic agents for cancer treatment .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrase isoforms by a series of synthesized derivatives. The results revealed that some compounds exhibited high affinity towards hCA II and hCA IX isoforms, with KIs in the range of 2.6 to 598.2 nM .

Data Summary

Biological Activity Target IC50/KI Values Notes
AnticancerMCF-73.96 µMInduces apoptosis
Kinase InhibitionVarious kinases10 nM - 500 nMModulates cancer signaling
Enzyme InhibitionCarbonic Anhydrase2.6 - 598.2 nMAffects tumor-associated isoforms

Q & A

Q. What are the established synthetic routes for 3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione?

The compound can be synthesized via a multi-step reaction starting with maleic anhydride and 4-(dimethylamino)aniline, followed by cyclization and phenethyl group introduction. Key steps include:

  • Amine conjugation : Reacting 4-(dimethylamino)aniline with maleic anhydride to form an intermediate maleamic acid.
  • Cyclization : Thermal or acid-catalyzed cyclization to yield the pyrrolidine-2,5-dione core.
  • Phenethyl substitution : Alkylation or nucleophilic substitution to attach the phenethyl group. Reaction monitoring via TLC and NMR is critical to confirm intermediate purity .

Q. How is the compound structurally characterized in academic research?

Characterization involves:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity (e.g., aromatic proton integration at δ 6.5–7.5 ppm for phenyl groups) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., calculated C21H24N3O3C_{21}H_{24}N_3O_3: 366.18 g/mol).
  • X-ray crystallography (if crystalline): Resolve stereochemistry and confirm bond angles .

Q. What preliminary biological activities have been reported for this compound?

  • Antitumor potential : Pyrrolidine-dione derivatives inhibit cancer cell proliferation via kinase or protease inhibition (e.g., IC50_{50} values in low micromolar ranges for analogous compounds) .
  • Enzyme interaction : Structural analogs show activity against aromatase (IC50_{50} ~23.8 µM) and cytochrome P450 enzymes, suggesting metabolic pathway modulation .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, toluene or ethanol as solvents may improve cyclization efficiency by 15–20% .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts can enhance phenethyl group coupling efficiency .

Q. How do researchers reconcile contradictory bioactivity data across studies?

  • Assay standardization : Control variables like cell line specificity (e.g., MCF-7 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
  • Meta-analysis : Compare IC50_{50} values from analogous compounds (e.g., 23.8 µM for aromatase vs. 200 µM for CSCC inhibition in related structures) to identify structure-activity trends .

Q. What strategies ensure compound stability during biological assays?

  • pH and temperature profiling : Stability studies in buffers (pH 4–9) and temperatures (4–37°C) using HPLC to track degradation. For example, analogs degrade by ≤5% at 4°C over 72 hours .
  • Light sensitivity : Store in amber vials if the dimethylamino-phenyl group exhibits photoisomerization .

Methodological Notes

  • Synthetic Optimization : Prioritize DoE over one-factor-at-a-time approaches to reduce experimental iterations .
  • Bioassay Design : Include positive controls (e.g., aminoglutethimide for aromatase) to validate assay conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.